molecular formula C6HCl2F2NO B101114 3,5-Dichloro-2,6-difluoroisonicotinaldehyde CAS No. 17723-32-9

3,5-Dichloro-2,6-difluoroisonicotinaldehyde

Cat. No.: B101114
CAS No.: 17723-32-9
M. Wt: 211.98 g/mol
InChI Key: QEUAYMLYSRYBEG-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-difluoroisonicotinaldehyde is an organic compound with the molecular formula C6HCl2F2NO It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms at the 3, 5, 2, and 6 positions, respectively, and an aldehyde group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,6-difluoroisonicotinaldehyde typically involves the halogenation of pyridine derivatives. One common method includes the reaction of pentachloropyridine with potassium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures (60-125°C) to introduce fluorine atoms . The aldehyde group can be introduced through formylation reactions using appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2,6-difluoroisonicotinaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

3,5-Dichloro-2,6-difluoroisonicotinaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-difluoroisonicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    3,5-Dichloro-2,6-difluoropyridine: Lacks the aldehyde group, making it less reactive in certain condensation reactions.

    2,6-Difluoropyridine: Lacks chlorine atoms, resulting in different reactivity and applications.

    3,5-Dichloro-4-fluoropyridine:

Uniqueness: 3,5-Dichloro-2,6-difluoroisonicotinaldehyde is unique due to the combination of chlorine and fluorine atoms with an aldehyde group, providing a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

3,5-dichloro-2,6-difluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F2NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUAYMLYSRYBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=NC(=C1Cl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376656
Record name 3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17723-32-9
Record name 3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture, of 10.1 g (0.048 mole) of 4-cyano-3,5-dichloro-2,6-difluoropyridine (from Step A) in 50 ml of toluene that had been cooled to 0° C. was added 6.9 g (0.049 mole) of diisobutylaluminum hydride. After complete addition the reaction mixture was allowed to warm to room temperature and was stirred for approximately seventeen hours. A mixture of methanol and petroleum ether (2:1) was added to the reaction mixture which was then acidified with dilute sulfuric acid. The organic layer was separated from the aqueous layer and was dried over anhydrous sodium sulfate. After being filtered, the solvent was evaporated under reduced pressure, leaving 6.0 g of 3,5-dichloro-2,6-difluoropyridine-4-carboxaldehyde as a residue.
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petroleum ether
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Synthesis routes and methods II

Procedure details

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